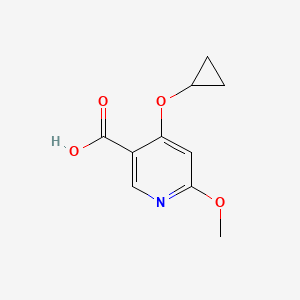

4-Cyclopropoxy-6-methoxynicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

4-cyclopropyloxy-6-methoxypyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H11NO4/c1-14-9-4-8(15-6-2-3-6)7(5-11-9)10(12)13/h4-6H,2-3H2,1H3,(H,12,13) |

InChI Key |

SVQHMYOEMWFYOH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C(=C1)OC2CC2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 4-Cyclopropoxy-6-methoxynicotinic Acid

The synthesis of the target compound is centered on a build-up approach starting from halogenated precursors. This strategy allows for the regioselective introduction of the ether functionalities through nucleophilic aromatic substitution reactions.

The foundation of the synthesis is the preparation of a nicotinic acid molecule substituted with halogens at the 4- and 6-positions. These halogens serve as reactive sites for subsequent substitution reactions.

A key starting material in a plausible synthetic route is 4,6-Dichloronicotinic acid. This precursor contains two chlorine atoms that can act as leaving groups in nucleophilic substitution reactions. researchgate.netsemanticscholar.org The pyridine (B92270) ring is activated towards nucleophilic attack at the 4- and 6-positions (ortho and para to the ring nitrogen), making this compound an ideal substrate. nih.govchegg.com

The synthesis of 4,6-dichloronicotinic acid can be achieved via the hydrolysis of its corresponding ester, such as ethyl 4,6-dichloronicotinate. This reaction is typically performed under basic conditions, followed by acidification to yield the desired carboxylic acid. researchgate.net

Table 1: Synthesis of 4,6-Dichloronicotinic Acid via Ester Hydrolysis

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 4,6-dichloronicotinate | Sodium hydroxide (aq), Hydrochloric acid | THF:MeOH:Water (4:1:1) | 30 min | 96% | researchgate.net |

With a dihalogenated precursor like 4,6-dichloronicotinate in hand, the next step is the introduction of the methoxy (B1213986) group. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. Sodium methoxide, a strong nucleophile, is used to displace one of the chlorine atoms. chegg.com The reaction of dichloropyridines with alkali metal alkoxides is a known method for producing chloro-methoxypyridine derivatives. researchgate.net The regioselectivity of this step—whether the methoxy group adds to the C4 or C6 position—can be influenced by reaction conditions such as the solvent and the specific counter-ion. researchgate.netresearchgate.net For the synthesis of the target compound, selective methoxylation at the C4 position is required to produce a 6-chloro-4-methoxynicotinic acid intermediate.

The final key functionalization is the incorporation of the cyclopropoxy group. This is also accomplished through an SNAr reaction, where the remaining chlorine atom on the pyridine ring is displaced by a cyclopropoxide nucleophile. The nucleophile is typically generated in situ by reacting cyclopropanol with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), in an appropriate solvent like dimethyl sulfoxide (DMSO). semanticscholar.org The electron-deficient nature of the pyridine ring facilitates this nucleophilic attack, especially at the C6 position, which is activated by the ring nitrogen. nih.gov This etherification step completes the substitution pattern on the pyridine core.

A general procedure for the synthesis of 4-alkoxypyridines from 4-chloropyridine hydrochloride provides a useful model for this transformation. semanticscholar.org

Table 2: Representative SNAr Reaction for Alkoxy Group Incorporation

| Aryl Halide | Nucleophile Source | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| 4-Chloropyridine hydrochloride | Alcohol (e.g., Cyclopropanol) | Sodium hydroxide | DMSO | 80 °C | semanticscholar.org |

Nicotinic acid and its derivatives can be readily converted to their corresponding esters. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol (such as methanol or ethanol) in the presence of a strong acid catalyst (like sulfuric acid), is a standard procedure. This reaction is typically carried out under reflux conditions. The ester may serve as a protecting group that is later hydrolyzed in a final step to yield the target carboxylic acid.

Table 3: Typical Conditions for Esterification of Nicotinic Acid

| Substrate | Reagent | Catalyst | Conditions | Product Type |

|---|---|---|---|---|

| Nicotinic Acid Derivative | Methanol | Sulfuric Acid | Reflux | Methyl Nicotinate Derivative |

Key Coupling Reactions and Reaction Pathways

Palladium-Catalyzed Cross-Coupling Strategies in Nicotinic Acid Synthesis

The construction of the this compound backbone can be envisioned through the strategic application of palladium-catalyzed cross-coupling reactions. A plausible synthetic route would involve the preparation of a di-substituted nicotinic acid precursor, such as a 4-halo-6-methoxynicotinic acid derivative, which can then undergo a cross-coupling reaction to introduce the cyclopropoxy group.

One potential approach is the Buchwald-Hartwig amination, a powerful method for the formation of carbon-heteroatom bonds. While traditionally used for C-N bond formation, variations of this reaction have been developed for the synthesis of aryl ethers (C-O bonds). The coupling of a 4-halopyridine with cyclopropanol, mediated by a palladium catalyst and a suitable ligand, could furnish the desired cyclopropoxy ether. This reaction typically employs a palladium precatalyst, such as Pd(OAc)₂, and a specialized phosphine ligand that facilitates the reductive elimination step to form the C-O bond.

Alternatively, palladium-catalyzed cross-coupling reactions of cyclopropanol-derived ketone homoenolates with aryl bromides have been reported, showcasing the versatility of palladium catalysis in forming bonds with cyclopropyl (B3062369) moieties. While this specific reaction leads to a different functional group, it underscores the feasibility of engaging cyclopropanol derivatives in palladium-catalyzed transformations.

The following table summarizes representative palladium-catalyzed cross-coupling reactions that could be adapted for the synthesis of this compound.

| Coupling Partners | Catalyst System | Product Type | Potential Application |

| 4-Halo-6-methoxynicotinate & Cyclopropanol | Pd(OAc)₂ / Buchwald-Hartwig Ligand | Aryl Ether | Direct formation of the cyclopropoxy group |

| 4-Halo-6-methoxynicotinate & Cyclopropylboronic Acid | Pd(PPh₃)₄ / Base | Aryl Cyclopropane | C-C bond formation, requiring further functionalization |

| 4-Triflate-6-methoxynicotinate & Cyclopropyl Grignard | PdCl₂(dppf) | Aryl Cyclopropane | C-C bond formation with a highly reactive nucleophile |

Regioselective Synthesis Challenges and Solutions

The regioselective synthesis of polysubstituted pyridines, such as this compound, presents a significant challenge due to the inherent reactivity patterns of the pyridine ring. The nitrogen atom deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the 3- and 5-positions. Conversely, nucleophilic substitution is favored at the 2-, 4-, and 6-positions.

A key challenge in the synthesis of the target molecule is the selective functionalization of the 4- and 6-positions while preserving the carboxylic acid at the 3-position. A common strategy to overcome this is to construct the pyridine ring from acyclic precursors, which allows for the pre-installation of the desired substituents in a regiocontrolled manner.

Another approach involves the use of directing groups or the activation of specific positions on a pre-formed pyridine ring. For instance, N-oxides of pyridines can be used to direct electrophilic attack to the 4-position. Subsequent deoxygenation would then yield the 4-substituted pyridine.

Blocking groups can also be employed to temporarily occupy a reactive site, directing functionalization to another position. After the desired reaction, the blocking group can be removed. This strategy has been successfully used for the regioselective C-4 alkylation of pyridines.

Advanced Synthetic Approaches for Related Nicotinic Acid Derivatives

Modern organic synthesis is continually evolving, with the development of novel methodologies that offer improved efficiency, selectivity, and sustainability. These advanced approaches are highly relevant to the synthesis of complex nicotinic acid derivatives.

Enzymatic Catalysis in Pyridine Ester Synthesis

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods. Lipases are commonly employed for the synthesis of esters, including pyridine esters, under mild reaction conditions. These enzymes can exhibit high chemo-, regio-, and enantioselectivity, which is particularly advantageous for complex molecules. For instance, Novozym 435, an immobilized lipase, has been effectively used for the esterification of nicotinic acids.

Furthermore, enzymatic hydroxylation represents a powerful tool for the targeted oxidation of C-H bonds. Enzymes such as 6-hydroxy-3-succinoyl-pyridine (HSP) monooxygenase (HspB) from Pseudomonas putida S16 facilitate the hydroxylation of the pyridine ring. asm.org The use of 4-hydroxypyridine-3-hydroxylase from an Agrobacterium sp. for the conversion of 4-hydroxypyridine to pyridine-3,4-diol has also been reported, demonstrating the potential for enzymatic functionalization of the pyridine core. nih.gov

Photoredox and Electrocatalytic Methodologies for Pyridine Functionalization

Photoredox and electrocatalytic methods have emerged as powerful tools for the functionalization of heterocycles under mild conditions. These techniques utilize light or electricity, respectively, to generate reactive intermediates that can participate in a variety of chemical transformations.

Photoredox catalysis has been successfully applied to the C-H functionalization of pyridines. By using a suitable photocatalyst, it is possible to generate radical intermediates from a variety of precursors, which can then add to the pyridine ring. This approach has been used for the introduction of alkyl, acyl, and other functional groups onto the pyridine scaffold.

Electrochemical synthesis offers another sustainable approach to pyridine functionalization. By controlling the electrode potential, specific redox reactions can be initiated, leading to the formation of desired products. Electrochemical methods can be used for both oxidative and reductive transformations, providing a versatile platform for the synthesis of nicotinic acid derivatives.

Green Chemistry Principles in Nicotinic Acid Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals. For the synthesis of nicotinic acid and its derivatives, several green approaches have been explored.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction rates, improve yields, and reduce the formation of byproducts in the synthesis of various heterocyclic compounds, including nicotinic acid derivatives. semanticscholar.orgyoutube.com The use of microwave irradiation can lead to more efficient and environmentally benign synthetic processes.

Flow chemistry, utilizing microreactors, offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. The synthesis of disubstituted pyridines from dibromopyridines has been demonstrated in a flow microreactor system, avoiding the need for cryogenic conditions often required in batch processes. rsc.org Continuous flow systems can also be employed for catalytic reactions, such as the N-oxidation of pyridine derivatives, providing a safer and more efficient manufacturing process. organic-chemistry.org

The use of greener solvents, such as water or ionic liquids, and the development of catalyst systems that can be easily recovered and recycled are also key aspects of green chemistry being applied to the synthesis of nicotinic acid derivatives. benthamscience.com

Role As a Chemical Scaffold in Ligand Design

Nicotinic Acid Scaffolds in Contemporary Medicinal Chemistry

The nicotinic acid core, a pyridine (B92270) ring bearing a carboxylic acid group, is a fundamental building block in the development of new drugs. Its prevalence stems from a combination of favorable physicochemical properties and the ability to serve as a versatile template for chemical modification.

Pyridine-Based Architectures in Target-Oriented Synthesis

The pyridine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved pharmaceuticals. Its presence is advantageous for several reasons. The nitrogen atom can act as a hydrogen bond acceptor and provides a site for protonation, which can be crucial for solubility and for forming ionic interactions with biological targets. The aromatic nature of the pyridine ring allows it to participate in π-π stacking and other non-covalent interactions within protein binding pockets. Furthermore, the pyridine scaffold is synthetically tractable, allowing for the introduction of various substituents at multiple positions to fine-tune a compound's potency, selectivity, and pharmacokinetic properties.

Nicotinic acid and its derivatives have been explored for a wide range of therapeutic applications, including as agents to treat inflammatory conditions, bacterial infections, and cardiovascular diseases. youtube.com The carboxylic acid moiety of nicotinic acid is a key pharmacophoric element, capable of forming strong hydrogen bonds and ionic interactions with amino acid residues in a target protein, such as arginine or lysine.

Prevalence of Cyclopropyl (B3062369) and Methoxy (B1213986) Substituents in Bioactive Molecules

The substituents on the nicotinic acid core of 4-Cyclopropoxy-6-methoxynicotinic acid, a cyclopropoxy and a methoxy group, are not arbitrary additions. Both are frequently incorporated into drug candidates to modulate their biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

The cyclopropyl group is a small, rigid ring that is often used as a bioisostere for larger or more flexible groups like isopropyl or even phenyl rings. iris-biotech.de Its rigidity can be a significant advantage in ligand design, as it can help to lock the molecule into a specific, bioactive conformation, which can lead to more favorable binding to a target receptor and an increase in potency. unl.pt This conformational constraint can also reduce the entropic penalty upon binding. The unique electronic properties of the cyclopropyl group, with its "bent" bonds having enhanced π-character, allow it to interact with aromatic systems and participate in conjugation. unl.ptnih.gov From a pharmacokinetic perspective, the cyclopropyl moiety is often associated with increased metabolic stability, as the C-H bonds are stronger than those in linear alkyl chains, making them less susceptible to metabolism by cytochrome P450 enzymes. hyphadiscovery.comnbinno.com

The strategic placement of these substituents on the nicotinic acid scaffold is a key aspect of rational drug design, aiming to optimize the molecule's interaction with its intended biological target while maintaining favorable drug-like properties.

Structural Features Influencing Ligand-Target Interactions (Theoretical Basis)

The potential of this compound as a ligand is theoretically rooted in its three-dimensional shape, the distribution of electrons within the molecule, and its stereochemical properties. These features collectively determine how the molecule will recognize and interact with a specific biological target.

Conformational Analysis of this compound and its Analogs

Methoxy Group Conformation: Theoretical studies on methoxy-substituted pyridines suggest that the most stable conformation is one where the methoxy group is coplanar with the pyridine ring. This planarity maximizes the resonance interaction between the oxygen's lone pairs and the aromatic system. The barrier to rotation around the C-O bond is relatively low, but the planar conformation is energetically favored.

Cyclopropoxy Group Conformation: The orientation of the cyclopropoxy group is also influenced by electronic factors. The cyclopropyl ring's orbitals can conjugate with the adjacent π-system of the pyridine ring. For optimal overlap, a "bisected" conformation is generally preferred, where the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring.

Electronic Effects of Substituents on Molecular Reactivity and Recognition

The electronic nature of the cyclopropoxy and methoxy substituents significantly influences the reactivity of the pyridine ring and its potential for non-covalent interactions.

Both the methoxy and cyclopropoxy groups are considered electron-donating groups . The oxygen atom in both substituents can donate lone-pair electrons into the aromatic ring through resonance (a +M effect). reddit.com This increases the electron density of the pyridine ring, which can enhance its ability to participate in π-π stacking interactions and cation-π interactions with the target protein.

| Substituent | Hammett Constant (σp) | Electronic Effect |

|---|---|---|

| -H | 0.00 | Neutral reference |

| -OCH3 (Methoxy) | -0.27 | Electron-donating |

| Cyclopropyl | -0.21 | Electron-donating |

Data for methoxy and cyclopropyl groups on a benzene (B151609) ring. The cyclopropoxy group is expected to have a similar electron-donating character.

These electronic effects are crucial for molecular recognition. The increased electron density on the pyridine ring can modulate the pKa of the carboxylic acid and the pyridine nitrogen, influencing their ionization state at physiological pH and their ability to form ionic bonds.

Stereochemical Considerations in Molecular Design

Stereochemistry plays a pivotal role in the interaction between a ligand and its target. The rigid and three-dimensional nature of the cyclopropyl group in this compound introduces important stereochemical features.

The cyclopropyl group acts as a conformational lock , restricting the movement of the alkoxy chain. iris-biotech.de This can be a powerful tool in drug design to pre-organize the molecule into a conformation that is optimal for binding, thereby increasing affinity. The defined spatial orientation of the cyclopropyl ring can also be used to probe specific regions of a binding pocket, potentially leading to enhanced selectivity for the target protein over other related proteins.

Furthermore, the introduction of substituents on the cyclopropyl ring itself would create stereocenters, leading to diastereomers with distinct three-dimensional arrangements. These stereoisomers could exhibit significantly different biological activities, as proteins are chiral environments and often show a strong preference for one stereoisomer over another. The use of the cyclopropyl group, therefore, offers a strategic approach to explore the chemical space around a core scaffold with a high degree of stereochemical control. rsc.org

Investigational Applications and Molecular Interactions

4-Cyclopropoxy-6-methoxynicotinic Acid as an Intermediate for Biologically Relevant Compounds

This compound serves as a crucial building block in medicinal chemistry for the synthesis of complex molecules with significant biological activity. Its inherent structural features, including the nicotinic acid core, provide a versatile scaffold for developing targeted therapies.

The compound is a key intermediate in the creation of non-steroidal mineralocorticoid receptor (MR) antagonists, a class of drugs investigated for cardiorenal diseases. nih.gov Pathophysiological overactivation of the MR can lead to inflammation and fibrosis. nih.gov Non-steroidal MRAs offer a modern therapeutic strategy, demonstrating different mechanisms of action and distribution profiles compared to older steroidal MRAs like spironolactone (B1682167) and eplerenone. nih.govmdpi.com

The development of non-steroidal MR antagonists from nicotinic acid scaffolds is guided by the need for high potency and selectivity. The design strategy focuses on creating molecules that can effectively block the mineralocorticoid receptor without interacting with other steroid hormone receptors. nih.gov The acidic moiety present in the nicotinic acid structure is a key feature, as it is recognized by specific amino acid residues, such as arginine, within the ligand binding site of the receptor. nih.gov This interaction serves as an anchor, allowing the rest of the molecule to adopt a conformation that effectively antagonizes the receptor. By departing from the traditional steroidal structure, chemists can design bulky, non-planar molecules that are tailored to the MR's binding pocket. mdpi.com This approach led to the identification of highly potent and selective non-steroidal MR antagonists. nih.gov

The binding mechanism of non-steroidal MRAs is fundamentally different from that of steroidal antagonists. mdpi.com Steroidal MRAs are structurally similar to endogenous ligands like aldosterone, whereas non-steroidal antagonists, such as those derived from this compound, are bulky and engage the receptor differently. mdpi.com This unique binding mode induces a distinct conformational change in the MR's ligand-binding domain, which prevents the recruitment of co-activator proteins necessary for gene transcription. mdpi.com Molecular docking simulations have been instrumental in optimizing these interactions, leading to the development of compounds with improved potency. For instance, the optimization of a pyrazoline series derived from a nicotinic acid core led to the identification of (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid, a potent antagonist with an IC50 of 4.5 nM. nih.gov

A significant advantage of non-steroidal MRAs is their high selectivity for the mineralocorticoid receptor over other nuclear hormone receptors, such as the progesterone (B1679170) (PR), glucocorticoid (GR), and androgen (AR) receptors. nih.gov This selectivity is crucial for avoiding the sex-hormone-related side effects associated with less selective steroidal agents. nih.gov The mechanism behind this selectivity lies in the unique, bulky structure of the non-steroidal compounds. While the MR ligand-binding pocket is relatively accommodating, the binding sites of the PR, GR, and AR are more conformationally restricted. The specific three-dimensional shape of antagonists derived from the nicotinic acid scaffold fits optimally into the MR pocket but binds poorly, if at all, to the others. This focused optimization effort has resulted in compounds with more than 500-fold selectivity for MR over other related receptors. nih.gov

| Receptor | IC50 (nM) | Fold Selectivity vs. MR |

|---|---|---|

| Mineralocorticoid Receptor (MR) | 4.5 | - |

| Progesterone Receptor (PR) | >3000 | >667 |

| Androgen Receptor (AR) | >3000 | >667 |

| Glucocorticoid Receptor (GR) | >3000 | >667 |

The structural framework of nicotinic acid derivatives is also valuable in the design of kinase inhibitors, particularly for targets like the c-Met proto-oncogene. The c-Met/HGF signaling pathway, when deregulated, is implicated in tumorigenesis and metastasis. nih.govsemanticscholar.org Small-molecule ATP-competitive c-Met kinase inhibitors have achieved notable success in oncology. nih.gov The rigid heterocyclic nature of the nicotinic acid scaffold makes it an attractive starting point for developing potent and selective inhibitors that can target the ATP-binding site of kinases. nih.govbiorxiv.org

Kinase inhibitors are often classified based on their binding mode to the kinase domain. Type II inhibitors are a specific class that binds to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif is flipped. nih.gov This binding mode involves interactions with both the ATP-binding site and an adjacent allosteric pocket. Scaffolds like this compound are well-suited for the development of Type II inhibitors because they provide a rigid core from which chemical substitutions can be made to extend into this adjacent hydrophobic pocket. nih.govbiorxiv.org This strategy can lead to inhibitors with enhanced selectivity compared to those that only occupy the highly conserved ATP-binding region. nih.gov While specific examples directly utilizing this compound for c-Met Type II inhibitors are part of ongoing research, the principles of using similar rigid scaffolds for this purpose are well-established in medicinal chemistry. biorxiv.orgnih.gov

No Publicly Available Research Links this compound to Specified Investigational Applications

Despite a comprehensive search of publicly available scientific literature and data, no research was found directly linking the chemical compound this compound to the specific investigational applications and molecular modeling studies outlined in the query.

Searches for information regarding the role of this compound in Structure-Activity Relationship (SAR) studies for c-Met inhibition, its involvement in GABA A receptor ligand research, its contribution to Rho-Associated Protein Kinase (ROCK) inhibitor development, or its potential in Serotonin 5-HT3 receptor antagonist research yielded no relevant results.

Furthermore, no data was found on computational chemistry or ligand-protein docking simulations specifically involving this compound for binding mode prediction with the aforementioned biological targets.

Consequently, it is not possible to generate a scientifically accurate article on this compound that adheres to the requested detailed outline, as the foundational research connecting this specific compound to these areas of investigation does not appear to be present in the public domain.

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to simulate the physical movements of atoms and molecules over time. nih.govewadirect.com This technique can provide detailed insights into the conformational flexibility of a molecule and its dynamic interactions with a biological target, such as a protein or enzyme. mdpi.comrsc.org

For this compound, MD simulations could be employed to explore its conformational landscape. The molecule possesses several rotatable bonds, particularly around the cyclopropoxy and methoxy (B1213986) groups, as well as the carboxylic acid group. Understanding the preferred three-dimensional arrangements (conformations) of the molecule in a simulated physiological environment (e.g., in water) is crucial, as the bioactive conformation that binds to a target may not be its lowest energy state in isolation. oup.comtandfonline.com MD simulations can reveal the most stable and frequently adopted conformations by calculating the potential energy of the system and solving Newton's laws of motion for all atoms. rsc.org

Furthermore, if a biological target for this compound is identified, MD simulations can be used to analyze the stability of the ligand-receptor complex. By placing the molecule in the binding site of the target, the simulation can track the interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, over a period of nanoseconds to microseconds. acs.org This analysis helps to identify key amino acid residues involved in binding and to assess the stability of the compound within the binding pocket. The results can elucidate the molecular basis of its mechanism of action. nih.gov

Table 1: Illustrative Interaction Data from a Hypothetical MD Simulation

The following interactive table represents the type of data that could be generated from an MD simulation of this compound bound to a hypothetical protein target.

| Interacting Residue | Interaction Type | Occupancy (%) | Average Distance (Å) |

| Arginine 124 | Hydrogen Bond (Carboxylate O) | 85.2 | 2.8 |

| Leucine 88 | Hydrophobic (Cyclopropyl) | 75.6 | 3.9 |

| Tyrosine 210 | π-π Stacking (Pyridine Ring) | 60.1 | 4.5 |

| Serine 122 | Hydrogen Bond (Methoxy O) | 45.8 | 3.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neovarsity.orgnih.govnih.gov The underlying principle is that the structural and physicochemical properties of a molecule determine its activity. nih.gov QSAR models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and optimizing lead compounds. jocpr.comcreative-biostructure.com

A QSAR study involving this compound would begin with a dataset of structurally related compounds with experimentally measured biological activities (e.g., inhibition constants like IC50). For each compound, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Pertaining to the charge distribution.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is developed that relates the descriptors to the biological activity. neovarsity.org The predictive power of the QSAR model is rigorously assessed through internal and external validation procedures to ensure its robustness and reliability. neovarsity.orgsemanticscholar.orguniroma1.it

For this compound and its analogs, a QSAR model could identify which structural features are critical for activity. For example, it might reveal that the size of the alkoxy group at the 4-position or the electronic nature of the pyridine (B92270) ring are key determinants of potency. This information provides a rational basis for designing new derivatives with potentially improved activity. jocpr.com

Table 2: Hypothetical Data for a QSAR Study of Nicotinic Acid Derivatives

This interactive table illustrates the kind of data used to build a QSAR model. It includes several hypothetical analogs of this compound, their calculated molecular descriptors, and a hypothetical biological activity value.

| Compound | R-Group (Position 4) | LogP | Molecular Weight | Polar Surface Area | pIC50 (Hypothetical) |

| Analog 1 | -OCH3 | 1.85 | 183.17 | 59.3 | 5.2 |

| Analog 2 | -OCH2CH3 | 2.25 | 197.20 | 59.3 | 5.8 |

| Compound | -O-Cyclopropyl | 2.40 | 209.21 | 59.3 | 6.5 |

| Analog 3 | -O-isopropyl | 2.65 | 211.23 | 59.3 | 6.1 |

| Analog 4 | -Cl | 2.50 | 187.59 | 50.1 | 4.9 |

This table is for illustrative purposes only and does not represent actual experimental data. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Future Research Directions for 4 Cyclopropoxy 6 Methoxynicotinic Acid

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally friendly synthetic routes is a cornerstone of modern chemistry. For a molecule like 4-cyclopropoxy-6-methoxynicotinic acid, future research could focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste. An area of intense interest is the use of C-H activation strategies. These methods would allow for the direct introduction of the cyclopropoxy group onto a pre-existing nicotinic acid backbone, potentially reducing the number of synthetic steps and improving atom economy.

Another avenue for exploration is the application of flow chemistry. Continuous flow reactors offer enhanced control over reaction parameters such as temperature and pressure, leading to improved yields and safety profiles. The synthesis of this compound in a flow system could enable scalable production and facilitate the rapid generation of derivatives for further study. Furthermore, the incorporation of biocatalysis, using enzymes to perform specific chemical transformations, could offer a highly selective and sustainable method for the synthesis of this compound and its analogs.

| Potential Synthetic Strategy | Advantages |

| C-H Activation | Reduced step count, improved atom economy |

| Flow Chemistry | Scalability, enhanced safety, precise control |

| Biocatalysis | High selectivity, mild reaction conditions |

Design and Synthesis of Advanced Analogs for Specific Molecular Targets

The structure of this compound, with its distinct aromatic core and functional groups, makes it an intriguing scaffold for the design of new therapeutic agents. Future research would likely involve the systematic modification of each component of the molecule to probe its structure-activity relationship (SAR). For instance, the cyclopropoxy group could be replaced with other small, strained ring systems or linear alkyl chains to investigate the impact of steric bulk and lipophilicity on biological activity.

Similarly, the methoxy (B1213986) group at the 6-position could be substituted with a range of electron-donating or electron-withdrawing groups to modulate the electronic properties of the pyridine (B92270) ring. The carboxylic acid moiety is a key feature, often involved in hydrogen bonding interactions with biological targets. Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as a tetrazole or a hydroxamic acid, could lead to analogs with improved pharmacokinetic properties or altered target-binding profiles. These advanced analogs would then be screened against a panel of disease-relevant targets, such as kinases, proteases, or G-protein coupled receptors.

Integration with High-Throughput Virtual Screening for New Biological Applications

Computational methods are increasingly being used to accelerate the drug discovery process. High-throughput virtual screening (HTVS) could be a powerful tool to identify potential biological targets for this compound. This would involve creating a three-dimensional model of the molecule and then computationally docking it into the binding sites of a large library of known protein structures. The results of this virtual screen would generate a list of potential protein targets, which could then be validated through in vitro biochemical assays.

In addition to target identification, computational tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs. This in silico profiling can help to prioritize which compounds to synthesize and test in the laboratory, saving time and resources. The integration of HTVS with experimental validation represents a rational and efficient approach to discovering new biological applications for this molecule.

Mechanistic Studies on Ligand-Target Interactions using Advanced Spectroscopic Techniques

Once a biological target for this compound or one of its analogs has been identified, the next critical step is to understand the molecular details of their interaction. Advanced spectroscopic techniques can provide invaluable insights into the binding mode and kinetics of this interaction. For example, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of the ligand-protein complex in solution, revealing the specific amino acid residues involved in binding.

Isothermal Titration Calorimetry (ITC) is another powerful technique that can be used to measure the thermodynamic parameters of binding, such as the binding affinity and enthalpy. This information can help to elucidate the driving forces behind the ligand-target interaction. Furthermore, techniques such as X-ray crystallography can provide a high-resolution snapshot of the ligand bound to its target, offering a detailed picture of the binding site. These mechanistic studies are crucial for the rational design of more potent and selective inhibitors.

| Spectroscopic Technique | Information Gained |

| NMR Spectroscopy | 3D structure of ligand-protein complex |

| Isothermal Titration Calorimetry | Thermodynamic parameters of binding |

| X-ray Crystallography | High-resolution structure of the binding site |

Potential as a Modular Building Block in Supramolecular Chemistry and Materials Science

The functional groups present in this compound also make it an attractive building block for the construction of larger, more complex architectures in the realm of supramolecular chemistry and materials science. The carboxylic acid can participate in hydrogen bonding to form well-defined supramolecular assemblies, such as dimers, chains, or networks. The pyridine nitrogen provides a site for metal coordination, opening up the possibility of creating metal-organic frameworks (MOFs) or coordination polymers.

These materials could have a range of potential applications, for example, in gas storage, catalysis, or as sensors. The cyclopropoxy and methoxy groups can be used to tune the solubility and packing of the molecules in the solid state, influencing the properties of the resulting materials. The modular nature of this compound, with its distinct functional handles, makes it a versatile platform for the design and synthesis of new functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Cyclopropoxy-6-methoxynicotinic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution to introduce the cyclopropoxy group, followed by ester hydrolysis. Key steps include:

- Cyclopropane introduction : Reacting 6-methoxynicotinic acid derivatives with cyclopropanol under Mitsunobu conditions or using a base-mediated substitution .

- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) ensures purity. Recrystallization in ethanol/water mixtures may further enhance crystalline purity .

- Yield optimization : Use factorial design to test variables like temperature, solvent polarity, and catalyst loading .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) identify methoxy (δ ~3.8 ppm) and cyclopropane protons (δ ~1.0–1.5 ppm). 2D NMR (COSY, HSQC) resolves coupling between the cyclopropoxy group and the pyridine ring .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 238.0845 for C₁₀H₁₁NO₄). Fragmentation patterns validate the cyclopropoxy moiety .

- IR spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) confirm functional groups .

Q. What are the critical stability considerations for storing and handling this compound?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the cyclopropoxy group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Handling : Use gloveboxes for moisture-sensitive reactions. Monitor degradation via periodic HPLC analysis (e.g., new peaks indicating byproducts) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

- Methodological Answer :

- Variables : Test temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., Pd(OAc)₂ vs. CuI) in a 2³ factorial design.

- Outcome metrics : Yield (%) and purity (HPLC area%). Analyze interactions using ANOVA to identify significant factors (e.g., solvent polarity strongly affects cyclopropoxy group stability) .

- Case study : A 2024 study on similar nicotinic acid derivatives found THF at 80°C with Pd(OAc)₂ increased yields by 22% compared to DMF .

Q. What computational approaches predict the reactivity of the cyclopropoxy group in aqueous environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the cyclopropoxy C-O bond. Solvent effects (e.g., water) are modeled using implicit solvation (PCM method).

- Molecular dynamics : Simulate hydrolysis pathways to identify transition states. Compare with experimental kinetic data (e.g., half-life in buffered solutions) .

- Example : DFT studies on 6-methoxyquinoline analogs showed cyclopropoxy hydrolysis is pH-dependent, with accelerated degradation at pH > 9 .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Systematic review : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess literature quality. Exclude studies with unvalidated analytical methods (e.g., lacking HPLC/UV validation) .

- Controlled experiments : Replicate solubility tests in standardized buffers (e.g., PBS pH 7.4) using nephelometry or UV-Vis spectroscopy. Control variables like temperature (±0.1°C) and ionic strength .

- Case example : A 2023 study attributed discrepancies to residual DMF in samples, which artificially increased solubility in polar solvents .

Methodological Frameworks

- Theoretical grounding : Link reactivity studies to frontier molecular orbital (FMO) theory to explain cyclopropoxy group stability .

- Data validation : Use PICOT (Population: compound; Intervention: synthetic method; Comparison: alternative routes; Outcome: yield/purity; Time: reaction duration) to structure optimization studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.